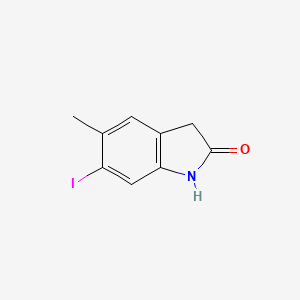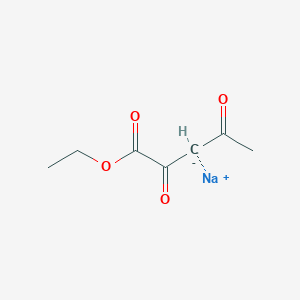
4-Fluoro-3'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a methyl group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of 4-fluorophenylboronic acid with 3-methylbromobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods: Industrial production of 4-Fluoro-3’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine and methyl groups influences the reactivity of the biphenyl rings, making them susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are commonly used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Oxidation: Products include biphenyl ketones.
Reduction: Products include biphenyl alcohols.
Aplicaciones Científicas De Investigación
4-Fluoro-3’-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Fluoro-1,1’-biphenyl: Similar structure but lacks the methyl group.
3-Fluoro-4’-methyl-1,1’-biphenyl: Similar structure with different positioning of the fluorine and methyl groups.
4-Methyl-1,1’-biphenyl: Lacks the fluorine atom.
Uniqueness: The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a unique electronic environment that can be exploited in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C13H11F |
|---|---|
Peso molecular |
186.22 g/mol |
Nombre IUPAC |
1-fluoro-4-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,1H3 |
Clave InChI |
DCOJTADDBPCOQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




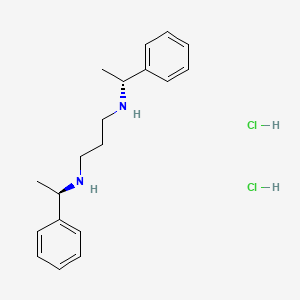
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)

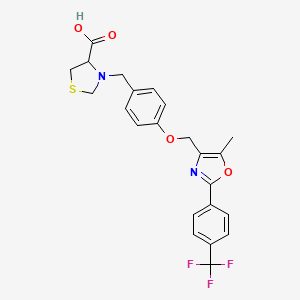


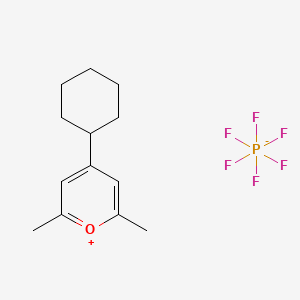
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
